molecular formula C24H25ClN2O4S B11127071 N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide

Cat. No.: B11127071
M. Wt: 473.0 g/mol
InChI Key: WVBRYOJFHYZDFH-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide is a complex organic compound that features a glycinamide core substituted with benzyl, 5-chloro-2-methoxyphenylsulfonyl, and 2,4-dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Glycinamide Core: Starting with glycine, the amine group is protected, and the carboxyl group is activated for subsequent reactions.

    Introduction of Substituents: The benzyl, 5-chloro-2-methoxyphenylsulfonyl, and 2,4-dimethylphenyl groups are introduced through nucleophilic substitution and coupling reactions.

    Deprotection and Purification: The protecting groups are removed, and the final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions may target the sulfonyl group or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position may yield benzaldehyde derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)acetamide
  • N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)propionamide

Uniqueness: N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide is unique due to its specific substitution pattern and the presence of the glycinamide core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H25ClN2O4S

Molecular Weight

473.0 g/mol

IUPAC Name

2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C24H25ClN2O4S/c1-17-9-11-21(18(2)13-17)26-24(28)16-27(15-19-7-5-4-6-8-19)32(29,30)23-14-20(25)10-12-22(23)31-3/h4-14H,15-16H2,1-3H3,(H,26,28)

InChI Key

WVBRYOJFHYZDFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C

Origin of Product

United States

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